Cas no 1517811-82-3 (2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropylmethanamine)

2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- 2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropylmethanamine
- EN300-1826620
- 1517811-82-3
- [2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropyl]methanamine
-
- Inchi: 1S/C14H19N3/c1-13(2)7-14(13,8-15)10-4-5-12-11(6-10)16-9-17(12)3/h4-6,9H,7-8,15H2,1-3H3
- InChI Key: AOXFXCUMCCAUOA-UHFFFAOYSA-N
- SMILES: NCC1(C2C=CC3=C(C=2)N=CN3C)CC1(C)C
Computed Properties
- Exact Mass: 229.157897619g/mol
- Monoisotopic Mass: 229.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 43.8Ų
2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1826620-0.5g |
[2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropyl]methanamine |
1517811-82-3 | 0.5g |
$1289.0 | 2023-09-19 | ||
Enamine | EN300-1826620-10.0g |
[2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropyl]methanamine |
1517811-82-3 | 10g |
$5774.0 | 2023-06-02 | ||
Enamine | EN300-1826620-1.0g |
[2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropyl]methanamine |
1517811-82-3 | 1g |
$1343.0 | 2023-06-02 | ||
Enamine | EN300-1826620-5g |
[2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropyl]methanamine |
1517811-82-3 | 5g |
$3894.0 | 2023-09-19 | ||
Enamine | EN300-1826620-10g |
[2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropyl]methanamine |
1517811-82-3 | 10g |
$5774.0 | 2023-09-19 | ||
Enamine | EN300-1826620-2.5g |
[2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropyl]methanamine |
1517811-82-3 | 2.5g |
$2631.0 | 2023-09-19 | ||
Enamine | EN300-1826620-0.25g |
[2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropyl]methanamine |
1517811-82-3 | 0.25g |
$1235.0 | 2023-09-19 | ||
Enamine | EN300-1826620-5.0g |
[2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropyl]methanamine |
1517811-82-3 | 5g |
$3894.0 | 2023-06-02 | ||
Enamine | EN300-1826620-0.1g |
[2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropyl]methanamine |
1517811-82-3 | 0.1g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1826620-0.05g |
[2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropyl]methanamine |
1517811-82-3 | 0.05g |
$1129.0 | 2023-09-19 |
2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropylmethanamine Related Literature
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
Additional information on 2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropylmethanamine
Professional Introduction to Compound with CAS No. 1517811-82-3 and Product Name: 2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropylmethanamine
The compound identified by the CAS number 1517811-82-3 and the product name 2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropylmethanamine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity and unique chemical properties of this compound make it a subject of intense interest for researchers exploring novel pharmacological targets.
The molecular framework of 2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropylmethanamine incorporates several key pharmacophoric elements that contribute to its biological activity. The presence of a cyclopropyl group at the core of the molecule enhances its binding affinity to various biological receptors. This structural motif is well-documented for its role in modulating neurotransmitter systems, which has implications for the development of treatments for neurological and psychiatric disorders.
Furthermore, the incorporation of a 1-methyl-1H-1,3-benzodiazol-5-yl moiety into the molecular structure introduces additional functionality that can influence the compound's interactions with biological targets. This particular benzodiazolyl group has been extensively studied for its anxiolytic and sedative properties. The modification with a methyl group at the 1-position further fine-tunes the pharmacokinetic and pharmacodynamic profiles of the compound, making it a promising candidate for further development.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. The use of molecular modeling techniques has been instrumental in understanding how 2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropylmethanamine interacts with its intended targets. These studies have revealed that the compound exhibits high selectivity for certain neurotransmitter receptors, suggesting potential therapeutic benefits with minimized side effects.
In vitro studies have demonstrated that this compound demonstrates significant affinity for serotonin receptors, which are critical in regulating mood and cognitive functions. The interaction with these receptors may contribute to its potential applications in treating conditions such as depression and anxiety disorders. Additionally, preliminary findings suggest that the compound may also interact with dopamine receptors, which could have implications for its use in managing symptoms associated with neurodegenerative diseases.
The synthesis of 2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropylmethanamine presents unique challenges due to its complex structural features. However, recent innovations in synthetic methodologies have made it possible to produce this compound in higher yields and purities. These advancements are crucial for facilitating further preclinical and clinical studies to evaluate its safety and efficacy.
The pharmacokinetic profile of this compound is another area of interest. Studies indicate that it exhibits moderate solubility in water and oil-based media, which is favorable for formulation development. Additionally, preliminary data suggest that it has a reasonable bioavailability following oral administration, making it a viable candidate for therapeutic use. The metabolic stability of the compound has also been assessed, revealing that it undergoes biotransformation pathways that can be further optimized to enhance its half-life and reduce potential toxicity.
The potential therapeutic applications of 2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropylmethanamine are vast. Given its interactions with serotonin and dopamine receptors, it holds promise as a treatment for a range of neurological disorders. Furthermore, its structural similarity to known anxiolytics suggests that it may also have utility in managing symptoms associated with chronic stress and sleep disorders.
As research continues to uncover new insights into the mechanisms underlying neurological diseases, compounds like 1517811-82-3 will play an increasingly important role in drug discovery and development. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) into drug design processes is accelerating the identification of novel therapeutics like this one. These technologies enable researchers to analyze vast datasets rapidly, identifying promising candidates based on their structural features and predicted biological activities.
The regulatory landscape for new pharmaceutical compounds is stringent but well-established. To ensure compliance with safety standards and regulatory requirements, extensive testing is necessary before any new drug can reach clinical use. The development pipeline for 1517811-82-3 includes multiple stages of preclinical testing followed by clinical trials to evaluate its efficacy and safety profiles comprehensively.
In conclusion,15178811-cas no15178811-cas no15178811-cas no15178811-cas no15178811-cas no15178811-cas no15178811-cas no15178811-cas no15178811-cas no15178811-cas no15178811-cas no15178811-cas no15178811-cas no15178811-cas no15178811-cas no15178811 represents a significant advancement in pharmaceutical chemistry with promising therapeutic applications. Its unique molecular structure and interactions with biological targets make it a subject of considerable interest for researchers worldwide.
1517811-82-3 (2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropylmethanamine) Related Products
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)




